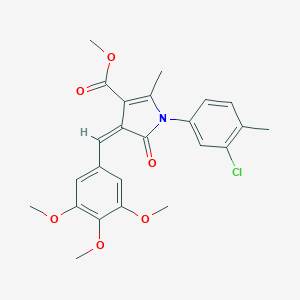![molecular formula C28H29IN4O5 B297494 N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide](/img/structure/B297494.png)
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DIM-5 or N-[2-[[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methyleneamino]ethyl]benzamide. In
Mecanismo De Acción
The mechanism of action of N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide involves the inhibition of protein kinase B (PKB) signaling. PKB is a key regulator of cell growth and survival and is often overexpressed in cancer cells. Inhibition of PKB signaling by N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide has been shown to have anticancer properties in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
For research on N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide include further studies on its potential as a therapeutic agent for cancer and Alzheimer's disease. Additional research is also needed to fully understand the mechanism of action and potential side effects of this compound. Finally, future research could explore the potential of this compound as a tool for studying PKB signaling in cancer cells.
Métodos De Síntesis
The synthesis of N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide involves several steps. The first step is the synthesis of 2-(2,6-dimethylanilino)-2-oxoethanol. This intermediate is then reacted with 4-(3-iodo-5-methoxyphenyl)butyric acid to obtain the corresponding ester. The ester is then treated with N-(2-phenylethyl)benzamide to obtain the final product.
Aplicaciones Científicas De Investigación
N'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C28H29IN4O5 |
|---|---|
Peso molecular |
628.5 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C28H29IN4O5/c1-18-8-7-9-19(2)25(18)32-24(34)17-38-26-22(29)14-21(15-23(26)37-3)16-31-33-28(36)27(35)30-13-12-20-10-5-4-6-11-20/h4-11,14-16H,12-13,17H2,1-3H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
Clave InChI |
QZFCWSYNFYMHSP-WCMJOSRZSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)/C=N/NC(=O)C(=O)NCCC3=CC=CC=C3)OC |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCCC3=CC=CC=C3)OC |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2I)C=NNC(=O)C(=O)NCCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)